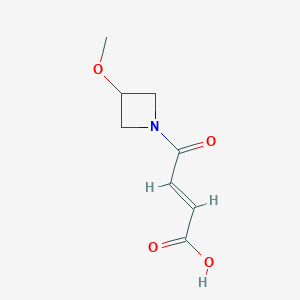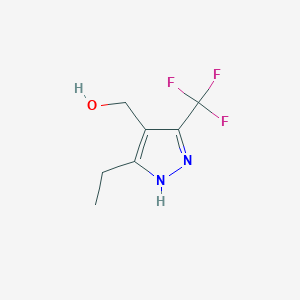
(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
Description
The compound “(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The specific structure of this compound suggests that it may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a pyrazole core, which is a five-membered ring with two nitrogen atoms. The “5-ethyl” indicates that there is an ethyl group (–CH2CH3) attached to the 5th carbon of the pyrazole ring. The “3-(trifluoromethyl)” indicates that there is a trifluoromethyl group (–CF3) attached to the 3rd carbon of the ring. The “1H” denotes the presence of a hydrogen atom on the 1st carbon of the ring. Finally, the “methanol” part of the name suggests that there is a methanol group (–CH2OH) also attached to the molecule .Chemical Reactions Analysis
The chemical reactions of pyrazoles depend on the nature of the substituents on the ring. The trifluoromethyl group is electron-withdrawing, which means it can stabilize positive charge and could potentially make the compound more reactive towards nucleophiles .Future Directions
properties
IUPAC Name |
[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-2-5-4(3-13)6(12-11-5)7(8,9)10/h13H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRBURPRAASZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



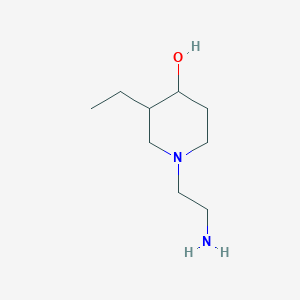


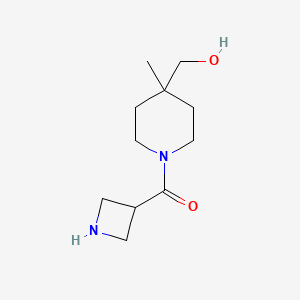
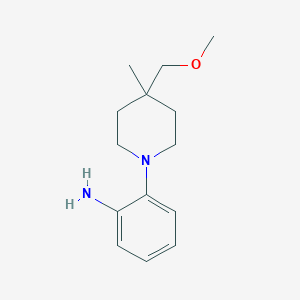
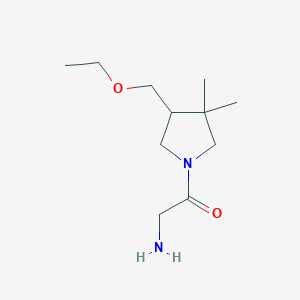
![2-Chloro-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1491123.png)
![4-(Ethoxymethyl)-2-azaspiro[4.5]decane](/img/structure/B1491124.png)
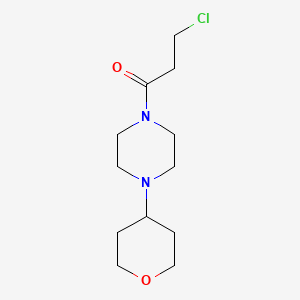
![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1491131.png)
![(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1491132.png)
![6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane](/img/structure/B1491133.png)
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)butanoic acid](/img/structure/B1491135.png)
